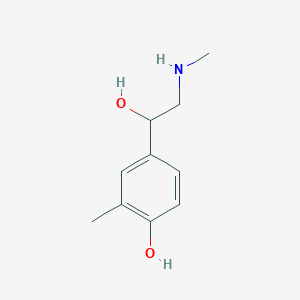

4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol” is a catecholamine in which the aminoethyl side-chain is hydroxy-substituted at C-1 and methylated on nitrogen . It is also known as a prodrug of epinephrine .

Molecular Structure Analysis

The molecular formula of “4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol” is C9H13NO3 . Its InChI code is 1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol” include a molecular weight of 183.21 . It is a powder at room temperature .科学的研究の応用

Enzyme-Catalyzed Biotransformations

Research by Hopper and Cottrell (2003) explores the enzyme-catalyzed biotransformations of alkylphenols, including derivatives similar to the target compound, highlighting the potential of microbial enzymes in modifying phenolic compounds. This study shows the versatility of enzymes like 4-Ethylphenol methylenehydroxylase in hydroxylating alkylphenols to produce chiral alcohols, which has implications for the synthesis of enantiomerically pure compounds (Hopper & Cottrell, 2003).

Structural Analyses and Synthesis

The work of Brbot-Šaranović et al. (2001) focuses on the synthesis and structural analysis of enaminones, compounds structurally related to 4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol. These studies are critical for understanding the molecular architecture and tautomeric behaviors of phenol-derived enaminones, which are relevant in designing compounds with specific optical properties (Brbot-Šaranović et al., 2001).

Novel Synthetic Pathways

Ianelli et al. (1995) discuss the synthesis of Z2055, a dopaminergic prodrug, demonstrating a novel pathway for stabilizing phenol-derived compounds in acidic conditions. This research presents a method for the isomerization and stabilization of phenolic structures in pharmaceutical synthesis, which could be applied to compounds with similar phenolic and amino-ethyl groups (Ianelli et al., 1995).

Safety and Hazards

The safety information for “4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol” includes several hazard statements such as H302, H312, H315, H319, H332, H335, and H412 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

作用機序

Mode of Action

4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol acts as an adrenergic agonist . It interacts with its targets, the α-adrenergic and β-adrenergic receptors, leading to a decrease in aqueous production and an enhancement of outflow facility . This interaction results in changes in the physiological processes regulated by these receptors .

Biochemical Pathways

The compound affects the adrenergic signaling pathway. Upon binding to the α-adrenergic and β-adrenergic receptors, it triggers a series of biochemical reactions that lead to the activation of adenylate cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that mediates various cellular responses .

Pharmacokinetics

As a prodrug, it is expected to have enhanced absorption and stability compared to its parent compound, epinephrine . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on its bioavailability need further investigation.

特性

IUPAC Name |

4-[1-hydroxy-2-(methylamino)ethyl]-2-methylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-7-5-8(3-4-9(7)12)10(13)6-11-2/h3-5,10-13H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYQPNNFGOHQHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(CNC)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2938124.png)

![N-Cyclopropyl-N-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2938127.png)

![5-Methyl-2-[[1-(2-pyrazol-1-ylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2938136.png)

![Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate](/img/structure/B2938142.png)

![5-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2938143.png)